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Compound of Interest

Compound Name: 2-Phenyl-1-propanol

Cat. No.: B072363

This guide provides a comprehensive overview of the spectroscopic data for 2-phenyl-1-
propanol, a valuable chemical intermediate in the pharmaceutical and fragrance industries.
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition. This
document is intended for researchers, scientists, and drug development professionals requiring
detailed structural and analytical information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The *H and 3C NMR spectra of 2-phenyl-1-propanol
reveal the connectivity and chemical environment of each atom.

1H NMR Data

The *H NMR spectrum of 2-phenyl-1-propanol exhibits distinct signals corresponding to the
aromatic and aliphatic protons. The chemical shifts (8) are reported in parts per million (ppm)
relative to a standard reference.
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
Aromatic protons
7.15-7.35 m 5H
(CeH5s)
3.65 d 2H -CH20H
2.95 m 1H -CH(Ph)-
1.85 S 1H -OH
1.25 d 3H -CHs

Note: The chemical shift of the hydroxyl (-OH) proton can vary depending on the solvent and

concentration.

*C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)

Assighment

1435 C (quaternary, aromatic)
129.0 CH (aromatic)

128.5 CH (aromatic)

126.5 CH (aromatic)

68.0 -CH20H

45.0 -CH(Ph)-

18.0 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm~?)

Intensity

Assignment

3360 Strong, Broad O-H stretch (alcohol)

3030 Medium C-H stretch (aromatic)

2960 Strong C-H stretch (aliphatic)

1600, 1495, 1450 Medium C=C stretch (aromatic ring)
1050 Strong C-O stretch (primary alcohol)
760, 700 Strong C-H bend (out-of-plane,

aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 2-phenyl-1-propanol is

presented below.[1]

m/z Relative Intensity (%) Putative Fragment
136 19.60 [M]* (Molecular lon)
105 99.99 [CsHo]*

106 28.80 [CsH10]*

91 12.53 [C7H7]* (Tropylium ion)
79 16.19 [CeH7]*

77 21.15 [CeHs]* (Phenyl cation)
31 20.15 [CH20H]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
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Sample Preparation: A solution of 2-phenyl-1-propanol is prepared by dissolving
approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal
standard.

1H NMR Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard
acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

13C NMR Acquisition: The spectrum is acquired on the same spectrometer operating at a
frequency of 100 MHz for 13C nuclei. A proton-decoupled pulse sequence is used to simplify the
spectrum. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024)
and a longer relaxation delay (2-5 seconds) are typically employed.

FT-IR Spectroscopy

Sample Preparation: For a liquid sample like 2-phenyl-1-propanol, a thin film is prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. The data is typically collected over a range of 4000-400 cm~* with a resolution of
4 cm~1. A background spectrum of the clean salt plates is recorded and subtracted from the
sample spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
The sample is vaporized in the ion source.

lonization and Fragmentation: In the ion source, the vaporized molecules are bombarded with
a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and
fragment in a reproducible manner.
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Mass Analysis and Detection: The resulting positively charged ions are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a comprehensive structural characterization of 2-
phenyl-1-propanol.

Derived Structural Information

Fragmentation Pattern

Spectroscopic Techniques

Mass Spectrometry Molecular Weight Final Structure

2-Phenyl-1-propanol

Functional Groups
IR Spectroscopy (-OH, Aromatic Ring)

NMR Spectroscopy Atom Connectivity
(lH_lH, lH_lBC)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Phenyl-1-propanol | C9H120 | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data of 2-Phenyl-1-propanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072363#spectroscopic-data-of-2-phenyl-1-propanol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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